ethyl 5'-formamido-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
Ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate is a heterocyclic compound that belongs to the family of bithiophenes. These compounds are known for their unique electronic properties and are widely used in various scientific fields, including organic electronics, pharmaceuticals, and materials science. The presence of the formamido group and the carboxylate ester in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate typically involves the following steps:
Esterification: The formylated product is reacted with ethyl thioglycolate in the presence of sodium ethoxide to form the desired ethyl ester.
Industrial Production Methods
Industrial production of ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium ethoxide in ethanol, potassium carbonate (K2CO3) in DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
Ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: Employed in the synthesis of conductive polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications.
Biological Activity: The formamido group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2’-bithiophene-5-carboxylate: Lacks the formamido group, making it less versatile in certain reactions.
5-Formamido-2,2’-bithiophene: Lacks the ester group, limiting its applications in esterification reactions.
Uniqueness
Ethyl 5’-formamido-[2,3’-bithiophene]-4’-carboxylate stands out due to the presence of both the formamido and ester groups, providing a unique combination of reactivity and electronic properties that make it suitable for a wide range of applications in both organic synthesis and materials science .
Properties
IUPAC Name |
ethyl 2-formamido-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-12(15)10-8(9-4-3-5-17-9)6-18-11(10)13-7-14/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQIDBGSEDBMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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